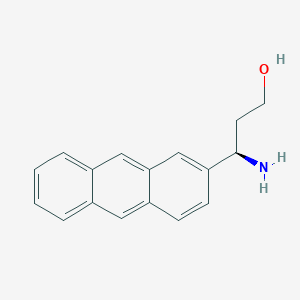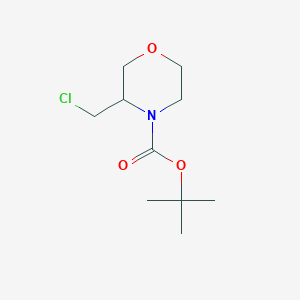
6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14ClN. This compound is part of the tetrahydronaphthalene family, characterized by a naphthalene ring system that has been partially hydrogenated. The presence of a chlorine atom and a methyl group on the naphthalene ring, along with an amine group, makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of a chlorinated naphthalene derivative. One common method includes the following steps:
Chlorination: Starting with 5-methyl-1,2,3,4-tetrahydronaphthalene, a chlorination reaction is carried out using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 6-position.
Amination: The chlorinated intermediate is then subjected to an amination reaction using ammonia or an amine source under high pressure and temperature to introduce the amine group at the 1-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the hydrogenation process, and the reactions are typically carried out under controlled conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms of the compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Hydroxylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine and methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene: Lacks the chlorine and methyl groups, making it less reactive in certain chemical reactions.
6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
5-Methyl-1,2,3,4-tetrahydronaphthalene:
Uniqueness: 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the combination of the chlorine and methyl groups on the naphthalene ring, along with the amine group. This specific arrangement of functional groups provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClN |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3 |
InChI-Schlüssel |
CKSATNLNXRZQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1CCCC2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


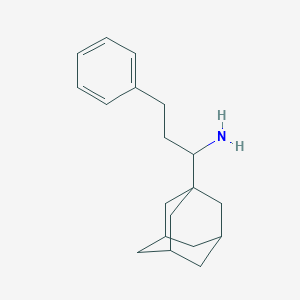
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)




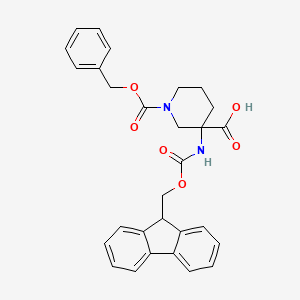
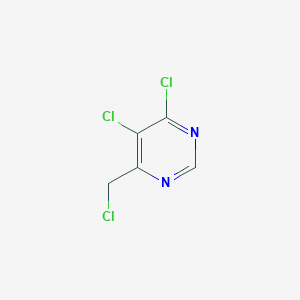
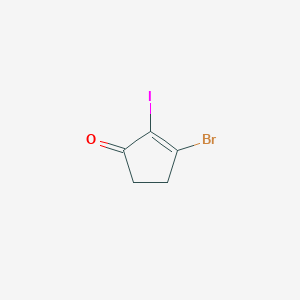
![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
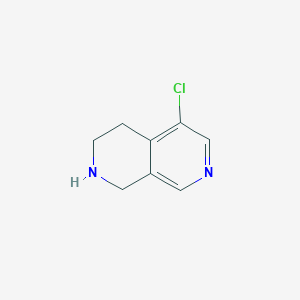
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13037279.png)
